molecular formula C35H61NO12 B1677203 Oleandomycin CAS No. 3922-90-5

Oleandomycin

Número de catálogo: B1677203
Número CAS: 3922-90-5
Peso molecular: 687.9 g/mol
Clave InChI: RZPAKFUAFGMUPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Classification within Macrolide Antibiotics

Oleandomycin is classified as a 14-membered macrolide antibiotic. mcmaster.canih.govmsdvetmanual.com Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy-sugar or amino sugar residues are attached via glycosidic bonds. nih.govpasteur.fr this compound contains a desosamine (B1220255) amino sugar and an oleandrose (B1235672) sugar attached to its lactone ring. mcmaster.ca This structural feature is common among many macrolide antibiotics, influencing their biological activity and ribosomal binding.

Macrolides are broadly categorized based on the size of their lactone ring, typically 12, 14, or 16 members. nih.govmsdvetmanual.comnih.gov this compound falls into the 14-membered group, alongside well-known antibiotics like erythromycin (B1671065). nih.govmsdvetmanual.com

Historical Context of Discovery and Development

This compound was first discovered in 1954 as a product of the bacterium Streptomyces antibioticus. mcmaster.cawikipedia.orgncats.ioherts.ac.uk Its discovery occurred around the same period as that of other notable macrolides, including erythromycin and spiramycin. wikipedia.org The structure of this compound was successfully determined in 1960. wikipedia.org

Public interest in this compound significantly increased with the introduction of the combination drug Sigmamycine by Pfizer in 1956. wikipedia.org Sigmamycine combined this compound with tetracycline (B611298) and was supported by a major marketing campaign. wikipedia.org Claims were made regarding a synergistic effect of this combination against staphylococci, even suggesting effectiveness against organisms resistant to either drug alone. wikipedia.org However, these claims were later refuted by research that found no evidence to properly substantiate them, leading to the withdrawal of these combination drugs from the market by the early 1970s. wikipedia.org

Despite its initial market presence in formulations like "matromycin" and "romicil" as pure this compound, and "sigmamycin" in combination with tetracycline, this compound is now primarily approved for production uses in the United States, specifically as a veterinary antibiotic for swine and poultry in some countries. ncats.ioherts.ac.uk

Comparative Analysis with Other Macrolides: Structural and Functional Distinctions

This compound shares the core macrolide mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. mcmaster.cawikipedia.orgncats.iomedchemexpress.commedchemexpress.com This binding interferes with translational activity and can also impact 50S subunit formation. wikipedia.orgncats.io Like other macrolides, it is generally considered a bacteriostatic agent. pasteur.frwikipedia.orgncats.io

However, structural differences exist between this compound and other macrolides, particularly erythromycin. This compound lacks a 12-hydroxyl group and a 3-methoxy group present in erythromycin. wikipedia.orgncats.io These structural variations may influence its interactions with the 50S ribosomal subunit and contribute to differences in potency. wikipedia.orgncats.io

Research has shown that this compound is generally less effective than erythromycin in minimum inhibitory concentration (MIC) tests against bacteria like staphylococci and enterococci. wikipedia.orgoup.com For example, the MIC of erythromycin for Staphylococcus aureus strains was found to be one-tenth that of this compound, and for enterococci, one-half. oup.com However, macrolides can accumulate in organs or cells, potentially prolonging their bioactivity even at plasma concentrations below the typical therapeutic effect threshold. wikipedia.org

Studies comparing the antibacterial activity of macrolides against specific pathogens, such as Neisseria gonorrhoeae, have also highlighted differences in potency. In one study, the MIC50 for erythromycin was 0.125 mg/l, while for this compound and spiramycin, it was 2 mg/l. nih.gov This indicates that against these strains, erythromycin demonstrated greater activity than this compound and spiramycin.

The biosynthesis of this compound involves polyketide synthase (PKS) and post-PKS tailoring pathways. wikipedia.orgresearchgate.net The genes OleG1 and OleG2 are responsible for glycosyltransferases that attach the characteristic sugars, dTDP-D-desoamine and D-TDP-L-oleandrose, to the macrolide core. wikipedia.org Research into the biosynthesis by Streptomyces antibioticus has also revealed a mechanism for intracellular inactivation and extracellular reactivation of this compound involving a glucosyltransferase. nih.govnih.gov This enzyme transfers a glucose molecule from UDP-glucose to this compound, inactivating it intracellularly, with an extracellular glycosidase responsible for reactivation. nih.govnih.gov

Structural modifications to this compound have been explored to investigate their impact on biological activity. For instance, a new this compound derivative differing by the dehydration of a hydroxyl group showed antibacterial activities similar to this compound against Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus. researchgate.netnih.gov Other research has focused on synthesizing novel this compound derivatives, such as 9-oximes, and evaluating their antibacterial activities in vitro, revealing that stereochemistry can significantly influence the activity of these derivatives. researchgate.net

Comparative Activity Data (Example Research Finding):

AntibioticMIC50 (mg/l) against Neisseria gonorrhoeae (Example Study) nih.gov
Erythromycin0.125
This compound2
Spiramycin2
Josamycin0.5

This table illustrates an example of comparative research findings on the in vitro activity of several macrolides, including this compound, against Neisseria gonorrhoeae. nih.gov

Structural Comparison Highlights:

FeatureThis compoundErythromycin
Lactone Ring Size14-membered mcmaster.canih.govmsdvetmanual.com14-membered nih.govmsdvetmanual.com
12-Hydroxyl GroupAbsent wikipedia.orgncats.ioPresent wikipedia.orgncats.io
3-Methoxy GroupAbsent wikipedia.orgncats.ioPresent wikipedia.orgncats.io
Attached SugarsDesosamine and Oleandrose mcmaster.caCladinose and Desosamine
Producer OrganismStreptomyces antibioticus mcmaster.cawikipedia.orgncats.ioherts.ac.ukStreptomyces erythraeus (or Arthrobacter sp.) nih.gov

This table summarizes some key structural differences and origins between this compound and erythromycin, two prominent 14-membered macrolides.

Research continues to explore the potential of macrolides, including modifications of existing structures like this compound, in the search for new therapeutic agents with improved properties and activity against resistant strains. researchgate.net

Propiedades

Key on ui mechanism of action

The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/

Número CAS

3922-90-5

Fórmula molecular

C35H61NO12

Peso molecular

687.9 g/mol

Nombre IUPAC

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione

InChI

InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3

Clave InChI

RZPAKFUAFGMUPI-UHFFFAOYSA-N

SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C

SMILES isomérico

C[C@H]1C[C@H]([C@H]([C@H](O1)O[C@H]2[C@H](C[C@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C

SMILES canónico

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C

Apariencia

Solid powder

Color/Form

White, amorphous powder

Otros números CAS

3922-90-5

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Oleandomycin
Oleandomycin Phosphate
Phosphate, Oleandomycin

Presión de vapor

3.4X10-25 mm Hg at 25 °C (est)

Origen del producto

United States

Molecular Mechanism of Action of Oleandomycin

Ribosomal Target Interaction

Oleandomycin, similar to other macrolide antibiotics, targets the bacterial ribosome to exert its inhibitory effects. nih.govwikipedia.org

Binding Site on the 50S Ribosomal Subunit

This compound binds reversibly to the 50S ribosomal subunit of susceptible bacteria. nih.govwikipedia.orgbiovet.com This binding occurs within the nascent peptide exit tunnel, a channel through which the newly synthesized polypeptide chain emerges from the ribosome. diva-portal.orgweizmann.ac.ilnih.gov The binding site is located near the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation. diva-portal.orgweizmann.ac.il

Inhibition of Bacterial Protein Synthesis: Translational Interference

By binding within the peptide exit tunnel, this compound interferes with the elongation step of protein synthesis. nih.govbiovet.commedchemexpress.comresearchgate.net It acts as a physical block, preventing the nascent polypeptide chain from growing and translocating through the tunnel. nih.govdiva-portal.orgweizmann.ac.il This blockage leads to premature termination of translation and the release of incomplete peptide chains, effectively inhibiting bacterial protein synthesis. This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. wikipedia.orgncats.io

Specificity of Binding to 23S Ribosomal RNA Residues (A2058, A2059)

The binding of macrolides, including this compound, to the 50S ribosomal subunit involves specific interactions with residues of the 23S ribosomal RNA (rRNA), which is a key component of the 50S subunit. frontiersin.orgnih.gov Key interaction points for macrolides are the nucleotide residues A2058 and A2059 (using E. coli numbering) in domain V of the 23S rRNA. frontiersin.orgijprajournal.comresearchgate.net The desosamine (B1220255) sugar moiety, attached to the macrolactone ring of this compound, plays a crucial role in establishing hydrogen bond interactions with these residues, particularly A2058 and A2059. frontiersin.orgresearchgate.net These interactions contribute significantly to the binding affinity of this compound for the ribosome. frontiersin.org

Impact on Ribosomal Subunit Formation

Beyond inhibiting translational elongation, this compound has also been shown to interfere with the formation of the 50S ribosomal subunit in some bacterial species. wikipedia.orgncats.io While studies have shown that erythromycin (B1671065) and its derivatives can prevent 50S subunit formation in organisms like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, the effect of this compound on subunit formation can vary depending on the bacterial species. asm.orgresearchgate.netresearchgate.net For instance, this compound was found to inhibit 50S subunit formation in S. aureus but not in B. subtilis. asm.orgresearchgate.net The precise mechanism by which this compound impacts subunit formation is not as extensively characterized as its effect on translational elongation, but it suggests a potential additional layer to its inhibitory activity in certain bacteria. wikipedia.orgncats.io

Structural Determinants of this compound Activity: Comparison with Erythromycin

This compound is structurally closely related to erythromycin, another 14-membered macrolide antibiotic. ncats.iomedchemexpress.comnih.gov Both compounds share a macrocyclic lactone ring and similar sugar moieties, including the desosamine sugar crucial for ribosomal binding. frontiersin.orgasm.org However, there are structural differences that contribute to variations in their activity. This compound contains an epoxide group in its macrolactone ring, whereas erythromycin has a hydroxyl group at the corresponding position (C12) and an additional methyl group at C36. pnas.org Furthermore, unlike erythromycin and some of its more potent synthetic derivatives, this compound lacks a 12-hydroxyl group and a 3-methoxy group. wikipedia.orgncats.ioncats.io These structural variations can influence their interactions within the ribosomal binding site and may explain why this compound is generally considered less potent than erythromycin in minimum inhibitory concentration tests against certain bacteria like staphylococci or enterococci. wikipedia.orgpnas.org Despite these differences, both this compound and erythromycin bind to the same site on the 50S ribosomal subunit and share a similar mode of inhibiting protein synthesis by blocking the peptide exit tunnel. nih.govucl.ac.uk

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound72493
Erythromycin12560

Data Table: Comparison of this compound and Erythromycin Binding and Activity

FeatureThis compoundErythromycin
Ribosomal Target50S ribosomal subunit nih.govwikipedia.orgbiovet.com50S ribosomal subunit nih.govwikipedia.org
Binding Site LocationNascent peptide exit tunnel, near PTC diva-portal.orgweizmann.ac.ilnih.govNascent peptide exit tunnel, near PTC diva-portal.orgweizmann.ac.ilnih.gov
Primary Mechanism of ActionInhibition of translational elongation by blocking the exit tunnel nih.govbiovet.commedchemexpress.comInhibition of translational elongation by blocking the exit tunnel nih.govbiovet.commedchemexpress.com
Interaction with 23S rRNABinds to residues like A2058 and A2059 via desosamine sugar frontiersin.orgresearchgate.netBinds to residues like A2058 and A2059 via desosamine sugar frontiersin.orgresearchgate.net
Impact on 50S Subunit FormationInhibits in S. aureus, not in B. subtilis asm.orgresearchgate.netInhibits in E. coli, B. subtilis, and S. aureus asm.orgresearchgate.netresearchgate.net
Relative PotencyGenerally less effective than erythromycin in MIC tests wikipedia.orgGenerally more effective than this compound in MIC tests wikipedia.org
Key Structural DifferencesContains epoxide, lacks 12-hydroxyl and 3-methoxy groups wikipedia.orgncats.iopnas.orgncats.ioContains 12-hydroxyl and 3-methoxy groups, lacks epoxide wikipedia.orgncats.iopnas.orgncats.io

Antimicrobial Spectrum and Efficacy Research

In Vitro Susceptibility Profiles

In vitro studies have characterized the spectrum of activity of oleandomycin against various Gram-positive and Gram-negative bacteria.

Gram-Positive Bacterial Susceptibility

This compound demonstrates in vitro activity against a variety of Gram-positive cocci, including Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus pyogenes (group A β-hemolytic streptococci), viridans streptococci, and Enterococcus faecalis. antiinfectivemeds.combiovet.com It also exhibits some in vitro activity against Gram-positive bacilli such as Bacillus anthracis, Corynebacterium diphtheriae, and Clostridium tetani. antiinfectivemeds.combiovet.com

Gram-Negative Bacterial Susceptibility

Activity against Gram-negative bacteria is generally more limited compared to Gram-positive species. However, this compound has shown some in vitro activity against Neisseria meningitidis, Neisseria gonorrhoeae, certain strains of Brucella species, Bordetella species, Legionella species, Rickettsia, and Spirochetes. biovet.comncats.io

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of the in vitro potency of an antibiotic against a specific microorganism. For many susceptible strains of Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococcus faecalis, this compound concentrations ranging from 0.25 to 2 mcg/mL have been reported to be inhibitory. antiinfectivemeds.com Another reported MIC range for Staphylococcus aureus is 0.3-3 μg/mL. wikipedia.org

Case studies and comparative investigations have provided further insight into MICs. For instance, in a comparative study, the median MIC of this compound for Staphylococcus aureus strains was reported as 3 μg/mL, while for enterococci, this compound was found to be 2 to 4 times less active than erythromycin (B1671065). oup.com Studies investigating resistance mechanisms in Staphylococcus aureus have also reported varying this compound MICs depending on the resistance genotype, with higher MICs observed in strains carrying the erm(C) gene compared to those with erm(A). nih.govoup.com

Table 1: Representative In Vitro Susceptibility Data (MIC Ranges)

Bacterial SpeciesGram StainMIC Range (mcg/mL)Source
Staphylococcus aureusPositive0.25 - 2 antiinfectivemeds.com
Staphylococcus aureusPositive0.3 - 3 wikipedia.org
Streptococcus pneumoniaePositive0.25 - 2 antiinfectivemeds.com
Streptococcus pyogenesPositive0.25 - 2 antiinfectivemeds.com
Enterococcus faecalisPositive0.25 - 2 antiinfectivemeds.com

Activity Against Resistant Bacterial Strains

This compound has demonstrated activity against certain bacterial strains that have developed resistance to other commonly used antibiotics.

Effectiveness Against Penicillin-, Erythromycin-, and Tetracycline-Resistant Phenotypes

This compound has shown activity against strains of Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae that are resistant to Penicillin, Erythromycin, and Tetracycline (B611298). biovet.com This activity has positioned this compound as a potential alternative in cases where resistance to these other antibiotics is present or in patients with hypersensitivity to penicillin. biovet.com However, macrolide resistance, including resistance to this compound, can arise through various mechanisms, such as target site modification mediated by erm genes or through efflux pumps. oup.comfrontiersin.orgoup.comnih.gov Studies have correlated different levels of resistance to this compound with specific erm genotypes in staphylococci. nih.govoup.com

Synergy Studies with Other Antimicrobials

Research has explored the potential for synergistic interactions between this compound and other antimicrobial agents, which could enhance its efficacy or broaden its spectrum of activity.

Combined administration of this compound with Tetracycline and sulphonamides has been suggested to lead to a potential synergistic effect. biovet.com In studies involving mice infected with Staphylococcus aureus, synergism between Tetracycline and this compound or triacetylthis compound was demonstrated, although the degree of synergy varied with the bacterial strain and did not always correlate with in vitro synergism. nih.govtandfonline.com Some in vitro studies on the combination of tetracycline and this compound showed variable results, including instances interpreted as "false synergism" where the effect of the more active agent alone was greater than the combination. tandfonline.com

Synergistic interactions have also been observed between this compound and phenothiazines against Burkholderia pseudomallei, with significant reductions in the MICs of this compound in the presence of phenothiazines. asm.org When combined with telithromycin, an interaction study showed synergy against certain Staphylococcus strains with lower this compound MICs, while indifference was observed for strains with intermediate MICs and antagonism for highly resistant strains. oup.comoup.com It has also been noted that macrolide antibiotics, including this compound, may compete with chloramphenicol (B1208) or lincosamides for the same binding site on the 50S ribosome, although the clinical significance of this potential interaction is unclear. nih.gov

Table 2: Examples of Synergy Studies with this compound

Combining Agent(s)Target Organism(s)Observed EffectSource
TetracyclineStaphylococcus aureusSynergism (in mice) nih.govtandfonline.com
SulphonamidesNot specifiedPotential synergistic effect biovet.com
PhenothiazinesBurkholderia pseudomalleiSynergism asm.org
TelithromycinStaphylococcus speciesSynergy, Indifference, Antagonism (depending on strain resistance) oup.comoup.com

Combined Effects with Tetracyclines and Sulphonamides

Research has investigated the combined effects of this compound with other antimicrobial agents, including tetracyclines and sulphonamides, to explore potential synergistic or additive interactions against various bacterial strains.

Studies examining the combination of this compound and tetracycline, particularly in a 2:1 ratio marketed historically as "sigmamycin," have yielded varied results regarding synergistic effects. Some early in vitro studies using methods like the crossed paper strip method reported synergistic effects against certain strains of Staphylococcus aureus and Escherichia coli. jst.go.jp For instance, one study found synergism against 9 out of 16 strains of Staphylococcus aureus and all 5 strains of Escherichia coli tested using this method. jst.go.jp No antagonism was observed with these strains or with tested strains of Streptococcus pyogenes and Streptococcus pneumoniae. jst.go.jp

However, other research using different methodologies, such as the agar (B569324) dilution method, did not conclusively demonstrate synergism for the tetracycline and this compound combination, although similar trends were observed. jst.go.jp Further studies, including those employing an in vivo-in vitro method, did not consistently show a therapeutic advantage for the tetracycline-oleandomycin mixture, sometimes finding the combined action inferior to that of one of its components alone. ajol.info Some reports indicated that the antibacterial activity conferred on plasma by the combination never significantly exceeded that produced by the more active component when equal total doses were administered. bmj.com Despite some initial claims of synergy, particularly against strains resistant to individual drugs, these claims were later refuted by findings that could not substantiate them. wikipedia.org

The interaction between this compound and sulphonamides has also been explored. While sulphonamides are generally considered bacteriostatic, their combination with certain other antimicrobials can result in synergistic effects, such as the combination of sulphonamides with trimethoprim (B1683648) which inhibits sequential steps in folate synthesis. mhmedical.com Research has also investigated the effects of combinations including a sulpha drug with other antibiotics like penicillin and streptomycin. tennessee.edu

The assessment of synergistic or antagonistic effects between antimicrobial agents can be complex and dependent on various factors, including the specific bacterial strain, the concentrations and proportions of the drugs used, and the testing methodology employed. Different methods, such as diffusion methods and chess-board systems, can provide varying insights into these interactions. tandfonline.comasm.org

The following table summarizes some reported findings on the combined effects of this compound with tetracyclines and sulphonamides:

CombinationBacterial Species/Strains TestedMethodReported EffectSource
Tetracycline + this compoundStaphylococcus aureus (16 strains)Crossed paper stripSynergism (9 strains) jst.go.jp
Tetracycline + this compoundEscherichia coli (5 strains)Crossed paper stripSynergism (5 strains) jst.go.jp
Tetracycline + this compoundStreptococcus pyogenes (2 strains)Crossed paper stripNo antagonism jst.go.jp
Tetracycline + this compoundStreptococcus pneumoniae (2 strains)Crossed paper stripNo antagonism jst.go.jp
Tetracycline + this compoundStaphylococcus aureusAgar dilutionSynergism not conclusively demonstrated jst.go.jp
Tetracycline + this compoundVariousIn vivo-in vitroAdditive or inferior to single agent ajol.info
Tetracycline + this compoundVariousPlasma antibacterial activityNever significantly exceeded more active component bmj.com
Penicillin + Streptomycin + Sulpha drugGrowing-finishing swineIn vivoEvaluated tennessee.edu

Research into modified this compound derivatives, such as 4''-sulfonamide analogs, has also shown potential for enhanced in vitro potency compared to the parent compound. researchgate.netnih.gov

Chemical Modification and Structure Activity Relationship Sar of Oleandomycin Derivatives

Synthetic Methodologies for Derivative Generation

Various synthetic strategies have been employed to create a diverse range of oleandomycin derivatives. These methodologies allow for targeted alterations at specific functional groups and stereocenters within the molecule.

Reductive Amination and Sulfonamide Analog Synthesis

Reductive amination is a synthetic technique used to introduce amine functionalities into a molecule. This method has been applied to this compound derivatives, particularly at the 4''-position after oxidation of a hydroxyl group to a ketone. For instance, reductive amination of 11-acetyl-4''-deoxy-4''-oxo-oleandomycin with ammonium (B1175870) acetate (B1210297) yields an amino-oleandomycin derivative where the 4''-amine adopts an axial configuration. nih.govnih.gov

This amino-oleandomycin derivative serves as a precursor for the synthesis of 4''-sulfonamide analogs. The structure-activity relationship of these sulfonamide derivatives has been investigated. Notably, the para-chlorobenzenesulfonamide analog has demonstrated significant enhancement in in vitro antibacterial potency compared to the parent this compound. nih.govnih.gov The absolute configuration of the 4''-amino group in these derivatives can be established through techniques like X-ray analysis of suitable analogs. nih.govnih.gov

Oxime Synthesis (e.g., this compound 9-Oximes)

Modification at the C-9 position of the macrolactone ring, particularly the formation of oximes, is a common strategy in macrolide chemistry to generate derivatives with altered biological properties. amanote.comnih.gov A series of novel this compound 9-oximes have been synthesized and characterized. amanote.comnih.gov The in vitro antibacterial activities of these oximes have been compared to that of this compound. amanote.comnih.gov

Research has shown that among novel this compound 9-oxime derivatives, the stereochemistry at the C-8 position can significantly influence antibacterial potency. For example, 8(R)-methylthis compound-9-oxime exhibited notable activity, whereas its 8(S)-isomer showed only low potency. amanote.comnih.gov These findings highlight the importance of stereochemistry proximal to the oxime functionality at C-9 for antibacterial activity.

Stereoselective and Chemoselective Modifications

The synthesis of this compound derivatives often requires precise control over stereochemistry and chemoselectivity due to the complex nature of the macrolide structure with multiple functional groups and stereocenters. researchgate.netnih.govacs.org Chemoselective and stereoselective approaches have been developed to prepare derivatives with specific configurations at key positions, such as C-8 and C-9. researchgate.netnih.gov

The preparation of 8-methylene-, 8-methyl-, and 8-methyl-9-dihydro-oleandomycin derivatives with defined stereochemistries at C-8 and/or C-9 exemplifies these controlled synthetic methods. researchgate.netnih.gov Techniques like 2D NMR spectroscopy are crucial for determining the configurations of the stereocenters in the synthesized derivatives. researchgate.netnih.gov These controlled modifications are essential for exploring the impact of specific structural changes on biological activity.

Stereochemical Influence on Biological Activity

The stereochemistry at specific positions within the this compound molecule and its derivatives plays a critical role in determining their biological activities, including both antibacterial and anti-inflammatory effects. researchgate.netnih.gov

Impact of Stereochemistry at C-8 and C-9 on Antibacterial and Anti-Inflammatory Activities

Studies on this compound derivatives with variations in stereochemistry at positions C-8 and C-9 have revealed a significant influence on their biological profiles. researchgate.netnih.gov A set of derivatives with different combinations of stereochemistries at these positions were synthesized and evaluated for in vitro antibacterial activity and inhibition of IL-6 production, a marker of inflammation. researchgate.netnih.gov

The findings indicate that altering the stereochemistry at C-8 and C-9 can profoundly impact both antibacterial activity and the ability to inhibit IL-6 production. researchgate.netnih.gov This has led to the development of novel macrolide derivatives where antibacterial activity is diminished while potent anti-inflammatory activity is retained or enhanced. researchgate.netnih.gov The anti-inflammatory activity observed in vitro has also been confirmed in in vivo models of inflammation. researchgate.netnih.gov This demonstrates that antibacterial and anti-inflammatory activities of macrolides can be separated through specific chemical modifications and control of stereochemistry. researchgate.net

Structure-Activity Relationships (SAR) Analysis

Structure-Activity Relationship (SAR) analysis of this compound derivatives aims to correlate specific structural features with observed biological activities. This analysis guides the rational design of new derivatives with desired properties.

SAR studies on 4''-sulfonamide analogs of this compound have shown that modifications at the 4''-position can lead to significant changes in antibacterial potency. nih.govnih.gov The enhanced in vitro potency of the para-chlorobenzenesulfonamide analog over parent this compound highlights the importance of the substituent on the sulfonamide group for antibacterial activity. nih.govnih.gov

Analysis of this compound 9-oximes has revealed the critical influence of stereochemistry at the C-8 position on antibacterial activity. amanote.comnih.gov The marked difference in potency between the 8(R)-methyl and 8(S)-methyl isomers of this compound-9-oxime underscores the sensitivity of biological activity to stereochemical nuances in this region of the molecule. amanote.comnih.gov

Furthermore, investigations into the stereochemistry at C-8 and C-9 have shown that specific configurations can lead to a separation of antibacterial and anti-inflammatory activities. researchgate.netnih.gov Derivatives designed with particular stereochemical arrangements at these positions have demonstrated reduced antibacterial effects but potent anti-inflammatory properties, suggesting distinct structural requirements for these two types of biological activity. researchgate.netnih.gov

SAR analysis is an ongoing process that integrates synthetic chemistry, biological evaluation, and structural characterization techniques like NMR and X-ray crystallography to understand how modifications to the this compound scaffold influence its interactions with biological targets and ultimately determine its therapeutic potential. researchgate.netnih.govnih.govnih.govamanote.comnih.gov

Correlation of Structural Changes with Potency Enhancement (e.g., para-chlorobenzenesulfonamide analog)

Modifications to the this compound structure have been explored to enhance its antibacterial potency. One area of investigation has involved altering the sugar moieties attached to the macrolactone ring. For instance, the synthesis and biological activities of 4''-deoxy-4''-sulfonamido-oleandomycin derivatives have been reported nih.govnih.gov. These derivatives feature a nitrogen functionality replacing the C-4'' hydroxyl group on the desosamine (B1220255) sugar.

A notable example is the para-chlorobenzenesulfonamide analog (C-12). This derivative was prepared from an amino-oleandomycin intermediate (C-7), which was obtained through the reductive amination of 11-acetyl-4''-deoxy-4''-oxo-oleandomycin (C-6) nih.govnih.gov. The 4''-amine in derivative C-7 is oriented in the axial configuration, with its absolute configuration determined by X-ray analysis of the para-iodobenzenesulfonamide analog (C-14) nih.govnih.gov.

SAR studies on a series of 4''-sulfonamide analogs derived from C-7 revealed significant findings. The para-chlorobenzenesulfonamide analog (C-12) demonstrated a noteworthy enhancement in in vitro potency compared to the parent this compound nih.govnih.govresearchgate.net. Evaluation against clinical isolates of Staphylococcus aureus showed that the minimum inhibitory concentrations (MICs) of certain 4''-deoxy-4''-sulfonamido-oleandomycin derivatives were significantly lower than those of this compound base and comparable to or lower than those of erythromycin (B1671065) base nih.gov. Specifically, the MICs for 90% of the S. aureus isolates were one-half to one-fourth those of erythromycin nih.gov. These experimental compounds also exhibited superior activity to erythromycin in inhibiting RNA-directed, cell-free polypeptide synthesis nih.gov.

This enhancement in potency highlights the importance of modifications at the 4'' position of the desosamine sugar for the biological activity of this compound derivatives.

Rational Design of Derivatives to Modify Ribosome Binding and Overcome Resistance

Rational design of macrolide derivatives is informed by an understanding of their interaction with the bacterial ribosome and the mechanisms of resistance. Macrolides bind to the 50S ribosomal subunit, interfering with protein synthesis by blocking the nascent polypeptide exit tunnel frontiersin.orgnih.gov. Resistance to macrolides commonly arises from target modification (e.g., ribosomal RNA methylation or mutations in ribosomal proteins) or efflux pumps frontiersin.orgnih.gov.

Understanding the precise binding modes of macrolides to the ribosome is crucial for designing derivatives that can circumvent resistance. Techniques such as NMR spectroscopy and molecular modeling have been employed to study the interactions of macrolides, including this compound and its derivatives, with the ribosome mdpi.com. These studies can provide details about ligand binding modes and inform the design of new, more potent drugs mdpi.com.

Rational design approaches aim to create macrolide variants that retain high affinity for the bacterial ribosome while minimizing recognition by bacterial resistance mechanisms frontiersin.org. This involves identifying structural features of the macrolide that are critical for ribosome binding versus those that are targets for resistance enzymes or efflux pumps frontiersin.org.

Molecular dynamics simulations have been used to investigate the interactions of macrolides with both wild-type and macrolide-resistant ribosomes osti.gov. These studies can illuminate the causes of resistance by showing how ribosomal modifications alter the interactions between the antibiotic and ribosomal RNA osti.gov. For example, simulations have shown that ribosomal modifications can lead to less favorable interactions between the desosamine sugar of macrolides and specific bases in the 23S rRNA, correlating with observed resistance osti.gov.

By understanding these interactions at a molecular level, researchers can rationally design derivatives with modified structures that maintain or improve ribosome binding in the presence of common resistance mutations or methylation, or that are poor substrates for efflux pumps or inactivating enzymes.

Synthesis of Biosynthetic Precursors and Intermediates for Pathway Elucidation

The biosynthesis of this compound in Streptomyces antibioticus is a complex process involving a type I polyketide synthase (PKS) for the formation of the macrolactone ring (oleandolide) and various enzymes for the modification of the ring and the attachment and modification of the deoxysugars. Elucidating this biosynthetic pathway requires the identification and characterization of the enzymes involved and the intermediates they produce. The synthesis of biosynthetic precursors and intermediates is a valuable tool in this process, allowing for the feeding of proposed intermediates to blocked mutants or in vitro enzymatic assays to confirm their roles in the pathway.

The this compound biosynthetic gene cluster in S. antibioticus has been extensively studied, revealing genes encoding the PKS subunits (OleA1, OleA2, OleA3), enzymes for deoxysugar biosynthesis, glycosyltransferases (OleG1, OleG2), a methyltransferase (OleY), and a cytochrome P450 monooxygenase (OleP) nih.govnih.govresearchgate.net.

The macrolactone ring, oleandolide (B1226770), is synthesized from acetyl-CoA and methylmalonyl-CoA units by the modular type I PKS nih.govnih.gov. Modifications to the macrolactone ring include C-8 hydroxylation and epoxide formation at the C8-C8a bond nih.gov. The epoxidation is catalyzed by the cytochrome P450 OleP, which can act on both the aglycone (8,8a-deoxyoleandolide, DEO) and the C3-monoglycosylated intermediate (L-olivosyl-8,8a-deoxyoleandolide, L-O-DEO) researchgate.netresearchgate.netresearchgate.net.

The biosynthesis of the deoxysugars, L-oleandrose and D-desosamine, also involves several enzymatic steps. L-oleandrose is a 2,6-dideoxysugar with a 3-O-methyl group nih.govnih.gov. Its biosynthesis in S. antibioticus proceeds via L-olivose as an intermediate nih.govnih.gov. The OleG2 glycosyltransferase transfers L-olivose to the oleandolide aglycone nih.gov. Subsequently, the OleY methyltransferase catalyzes the 3-O-methylation of the L-olivose moiety, converting it to L-oleandrose nih.govnih.gov. D-desosamine is then attached to the macrolactone by the OleG1 glycosyltransferase nih.govnih.gov.

The synthesis of proposed biosynthetic intermediates, such as deoxygenated or glycosylated forms of the oleandolide aglycone or nucleotide-activated deoxysugars, allows for their use in biotransformation experiments with recombinant strains expressing specific biosynthetic genes nih.govjmb.or.kr. For instance, constructing Streptomyces strains harboring genes required for the biosynthesis of dTDP-L-olivose and dTDP-L-oleandrose and incubating them with the erythromycin aglycone (erythronolide B) led to the production of glycosylated products, confirming the enzymatic activities involved in deoxysugar biosynthesis and transfer nih.gov.

Furthermore, feeding chemically synthesized aglycones to S. antibioticus strains has been used to study the later steps of this compound biosynthesis umich.edu. These synthetic approaches, combined with genetic and biochemical studies, are essential for dissecting the complex enzymatic cascade leading to the final this compound molecule and for potentially generating novel hybrid macrolides.

Metabolic Engineering for Oleandomycin Production

Strategies for Enhanced Microbial Production

Enhancing the microbial production of secondary metabolites like oleandomycin in actinomycetes involves various strategies. These include optimizing media and culture conditions, utilizing different bioreactor configurations, and genetically modifying the producer strains. researchgate.net Genetic approaches often focus on increasing precursor supply, altering regulatory genes, modifying promoter and terminator sequences, increasing the copy number of genes encoding rate-limiting enzymes, and removing competing pathways. oup.com Overexpression or deletion of global or pathway-specific positive regulators can also enhance production yield or activate silent gene clusters. nih.gov Traditional methods like random mutagenesis and screening have historically been used to obtain high-yielding mutants. oup.com

Heterologous Expression Systems

Heterologous expression systems are valuable tools for studying this compound biosynthesis and producing its components or derivatives, especially when the native producer is difficult to manipulate genetically. jst.go.jpnih.gov Streptomyces lividans and Escherichia coli are commonly used as heterologous hosts due to their well-characterized genetics and biochemistry. frontiersin.orgeuropa.eu

Expression of OlePKS in Model Organisms (e.g., Streptomyces lividans) for Aglycone Production

The gene cluster encoding the deoxyoleandolide polyketide synthase (OlePKS) has been isolated from Streptomyces antibioticus. jst.go.jpnih.gov This cluster exhibits genetic and protein architecture similar to the erythromycin (B1671065) gene cluster encoding 6-deoxyerythronolide B synthase (DEBS) from Saccharopolyspora erythraea. jst.go.jpnih.gov When the entire OlePKS, a large protein complex of 10,487 amino acids, was expressed in the heterologous host Streptomyces lividans, it successfully produced 8,8a-deoxyoleandolide, the aglycone precursor of this compound. jst.go.jpnih.govresearchgate.netjustia.com This demonstrates the feasibility of using heterologous hosts for producing the core macrolactone structure of this compound.

Overexpression of Biosynthetic Genes (e.g., oleY for Methyltransferase) in Host Strains (Escherichia coli, Streptomyces lividans)

Overexpression of specific genes within the this compound biosynthetic cluster in heterologous hosts has been explored to study enzyme function and potentially improve production or generate derivatives. The oleY gene, which codes for a methyltransferase involved in the biosynthesis of L-oleandrose, has been overexpressed in both Escherichia coli and Streptomyces lividans. nih.govresearchgate.netresearchgate.netnih.gov

In Escherichia coli, overexpression of oleY resulted in the formation of inclusion bodies. nih.govresearchgate.netnih.gov In contrast, overexpression in Streptomyces lividans produced a soluble protein. nih.govresearchgate.netnih.gov S. lividans strains overexpressing oleY have been utilized as biotransformation hosts. nih.govresearchgate.netnih.gov These strains could convert the precursor L-olivosyl-erythronolide B into its 3-O-methylated derivative, L-oleandrosyl-erythronolide B. nih.govresearchgate.netnih.gov The OleY methyltransferase has also shown activity on other monoglycosylated derivatives, including L-rhamnosyl- and L-mycarosyl-erythronolide B. nih.govnih.gov

The OleY methyltransferase purified from S. lividans showed optimal activity within a narrow pH range and its activity was stimulated by several divalent cations, with maximal activity observed in the presence of Co2+. nih.govresearchgate.netnih.gov The enzyme functions as a dimer with a native molecular mass of 87 kDa, while the purified protein showed a band at 43 kDa on SDS-PAGE. nih.govnih.gov

Data on OleY Methyltransferase Activity:

SubstrateMethylation Activity
L-olivosyl-erythronolide BYes
L-rhamnosyl-erythronolide BYes
L-mycarosyl-erythronolide BYes
Unsubstituted macrolactone ringNo

Pathway Optimization for Glycoside Formation

Glycosylation is a crucial step in this compound biosynthesis, involving the attachment of L-oleandrose and D-desosamine to the macrolactone aglycone. nih.govasm.org Pathway optimization for glycoside formation can involve manipulating the genes responsible for sugar biosynthesis and transfer.

Introduction of Genes from this compound Cluster for Enhanced Production of Related Glycosides (e.g., dTDP-L-rhamnose synthesis for aminocoumarins)

Genes from the this compound biosynthetic cluster involved in deoxysugar biosynthesis have been introduced into other strains to study sugar formation and potentially enhance the production of related glycosides. For example, genes from the this compound cluster proposed to be required for the biosynthesis of dTDP-L-olivose and dTDP-L-oleandrose have been cloned and expressed in Streptomyces albus. asm.orgnih.gov When this recombinant S. albus strain, harboring the oleG2 glycosyltransferase gene, was incubated with the erythromycin aglycone (erythronolide B), it produced L-3-O-olivosyl- and L-3-O-oleandrosyl-erythronolide B. asm.orgnih.gov This indicates that the introduced genes encoded the necessary enzyme activities for the biosynthesis and transfer of these deoxysugars. asm.orgnih.gov

The this compound cluster contains genes (oleW, oleV, oleL, oleU) involved in the biosynthesis of L-oleandrose and genes (oleNI, oleT) involved in D-desosamine biosynthesis, as well as genes (oleS, oleE) involved in early common steps for both sugars. nih.govasm.orgnih.gov The oleS gene, for instance, shows similarity to dTDP-D-glucose synthases involved in the biosynthesis of other antibiotics. asm.org

Interestingly, L-oleandrose biosynthetic genes can also be used to synthesize L-rhamnose. caister.com The 4-ketoreductase encoded by the oleU gene, involved in L-oleandrose biosynthesis, is capable of reducing deoxysugars regardless of deoxygenation at the 2-position, functioning in the biosynthesis of L-olivose, L-oleandrose, and L-rhamnose. caister.com This highlights the potential for utilizing this compound cluster genes in combinatorial biosynthesis to generate novel glycosylated compounds.

Inoculum Optimization and Bioprocess Parameters for Biosynthesis Efficiency

Optimizing inoculum preparation and bioprocess parameters is crucial for maximizing antibiotic biosynthesis efficiency in microbial fermentation. Studies on the this compound-producing organism Streptomyces antibioticus have investigated the influence of inoculum characteristics on subsequent antibiotic production. nih.gov

Treating spores with a surface-active substance like Tween-21 has been shown to increase the intensity of antibiotic biosynthesis during fermentation. nih.gov Inocula that subsequently produced higher quantities of this compound during fermentation exhibited specific characteristics, including a shorter lag phase, a higher specific growth rate, and a higher rate of accumulating medium components during the exponential phase. nih.gov These high-producing inocula also showed lower pyruvate (B1213749) levels and higher activity of succinate (B1194679) dehydrogenase, along with higher ATP levels in the mycelium during the exponential growth phase. nih.gov

General bioprocess parameters such as temperature, pH, aeration, agitation, and nutrient availability in the culture medium significantly influence the production of secondary metabolites by Streptomyces species. researchgate.netwjpmr.comcabidigitallibrary.org Optimization of these parameters can lead to improved yields. researchgate.netcabidigitallibrary.org

Data on Inoculum Characteristics and this compound Production:

Inoculum CharacteristicEffect on High-Producing Inocula
Lag PhaseShorter
Specific Growth RateHigher
Rate of Medium Component AccumulationHigher (Exponential Phase)
Pyruvate LevelsLower (Exponential Phase)
Succinate Dehydrogenase ActivityHigher (Exponential Phase)
ATP Levels in MyceliumHigher (Exponential Phase)

Optimization of cultural conditions, including carbon and nitrogen sources, their concentrations, temperature, pH, and agitation speed, has been demonstrated to significantly impact the production of antibacterial metabolites in Streptomyces. cabidigitallibrary.org For instance, in Streptomyces coelicoflavus, specific concentrations of glucose and soybean meal were found to be optimal for antibacterial metabolite production, along with a temperature of 30 °C, pH 7.2, and agitation at 160 rpm. cabidigitallibrary.org While these specific parameters are for a different Streptomyces strain and metabolite, they illustrate the principle that careful optimization of bioprocess parameters is essential for enhancing biosynthesis efficiency.

Q & A

Q. What are the primary biosynthetic pathways involved in Oleandomycin production in Streptomyces antibioticus?

this compound biosynthesis involves glycosylation and deglycosylation mechanisms. Key steps include the transfer of glucose from UDP-glucose to this compound via a glycosyltransferase, which inactivates the antibiotic. Reactivation occurs through enzymatic removal of the glucose moiety by a deglycosylase. Experimental validation requires cell extract preparation, incubation with UDP-glucose, and chromatographic analysis (e.g., TLC) to track antibiotic mobility changes (Rf values shift from 0.21 to 0.50 upon inactivation) .

Q. How does this compound resistance develop in its producer organism?

Resistance in S. antibioticus is mediated by a self-defense mechanism involving two enzymatic activities: (1) glycosylation (inactivation via glucose transfer) and (2) deglycosylation (reactivation). Researchers can replicate this by incubating tritiated this compound with ammonium sulfate-precipitated enzymes and analyzing reaction products via paper chromatography. Notably, this resistance mechanism is absent in other macrolide-producing Streptomyces species (e.g., S. erythraea), as shown in comparative studies .

Q. What experimental models are suitable for assessing this compound’s antimicrobial activity?

Standard assays include:

  • Agar diffusion tests using Micrococcus luteus as a susceptible strain.
  • Minimum Inhibitory Concentration (MIC) determinations in liquid cultures.
  • Enzyme-linked assays to quantify glycosylation efficiency (e.g., measuring UDP-glucose depletion via spectrophotometry). Ensure controls for cofactor specificity (e.g., TDP-glucose vs. UDP-glucose) to validate enzymatic specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound inactivation data across bacterial species?

Discrepancies arise due to species-specific enzymatic capabilities. For example, S. antibioticus inactivates this compound via UDP-glucose-dependent glycosylation, while S. erythraea lacks this activity. To address contradictions:

  • Comparative proteomics : Identify glycosyltransferases/deglycosylases unique to S. antibioticus.
  • Gene knockout studies : Disrupt candidate genes (e.g., oleD/oleL) and assess inactivation/reactivation phenotypes.
  • Phylogenetic analysis : Trace evolutionary conservation of resistance genes in macrolide producers .

Q. What methodologies are recommended for studying this compound’s interaction with viral enzymes (e.g., SARS-CoV-2)?

Repurposing this compound as an antiviral agent involves:

  • Molecular docking : Screen against viral protease active sites (e.g., SARS-CoV-2 Mpro) using tools like AutoDock Vina. Focus on interactions with catalytic triads (e.g., His41-Cys145-Asp187).
  • Enzyme inhibition assays : Measure IC50 values in vitro using fluorogenic substrates.
  • Pharmacokinetic profiling : Assess drug-likeness via ADMET analysis (e.g., solubility, cytochrome P450 interactions) .

Q. How should researchers design experiments to analyze this compound’s enzymatic reactivation kinetics?

Key steps include:

  • Time-course assays : Incubate inactive this compound with deglycosylase-enriched extracts and sample at intervals.
  • Chromatographic quantification : Use HPLC-MS to track glucose release and antibiotic reactivation.
  • Kinetic modeling : Apply Michaelis-Menten equations to derive Km and Vmax for the deglycosylase. Include heat-inactivated controls to confirm enzymatic specificity .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC50/IC50.
  • Error analysis : Report standard deviations from triplicate experiments and use Student’s t-test for significance testing.
  • Multivariate analysis : Apply ANOVA to compare multiple treatment groups (e.g., varying cofactors or enzyme concentrations) .

Methodological Considerations

Q. How to optimize chromatographic techniques for this compound analysis?

  • TLC optimization : Use silica gel plates with a mobile phase of chloroform:methanol:ammonia (85:15:2) for clear separation of active (Rf ≈ 0.21) and inactive (Rf ≈ 0.50) forms.
  • HPLC parameters : Employ a C18 column with UV detection at 210 nm and a gradient of acetonitrile/water (0.1% formic acid) for high-resolution quantification .

Q. What controls are essential in this compound inactivation assays?

  • Negative controls : Omit UDP-glucose or use heat-denatured enzymes to confirm cofactor/enzyme dependence.
  • Positive controls : Include known glycosyltransferase inhibitors (e.g., UDP analogs) to validate enzymatic activity.
  • Biological replicates : Perform assays in triplicate to account for biological variability .

Data Interpretation and Gaps

Q. Why might in silico predictions of this compound’s antiviral activity conflict with in vitro results?

Discrepancies often arise from:

  • Solubility issues : Predicted binding may not translate to physiological conditions.
  • Off-target effects : Use transcriptomics (e.g., RNA-seq) to identify unintended gene expression changes.
  • Cellular uptake barriers : Perform intracellular concentration measurements via LC-MS .

Q. How to address the lack of structural data for this compound-modifying enzymes?

  • Homology modeling : Use SWISS-MODEL to predict 3D structures based on homologs (e.g., erythromycin glycosyltransferases).
  • Site-directed mutagenesis : Test predicted active-site residues (e.g., Asp153, His194 in SARS-CoV-2 Mpro) for functional roles .

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